

Application Note: Quantification of Chlorazaniil in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Chlorazaniil

Cat. No.: B1668706

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Chlorazaniil** in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method has been validated for linearity, accuracy, precision, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Chlorazaniil is a diuretic agent.[1] Accurate and reliable quantification of **Chlorazaniil** in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has become a primary tool for quantitative drug analysis in clinical and research laboratories due to its high sensitivity and selectivity.[2][3] This application note provides a detailed protocol for the determination of **Chlorazaniil** in human plasma using a validated LC-MS/MS method.

Experimental

2.1. Materials and Reagents

- **Chlorazaniil** reference standard
- Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix, such as Repaglinide[4])
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

2.2. Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

- HPLC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: Shimadzu LCMS-8060 or equivalent[5]
- Analytical Column: C18 column (e.g., Shimadzu VP-ODS C18, 150 × 2.0 mm, 5 µm or Phenomenex Kinetex C18, 100 × 4.6 mm, 2.6 µm)

2.3. Sample Preparation

A protein precipitation method was employed for sample preparation:

- Allow plasma samples to thaw at room temperature.
- To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube for analysis.

2.4. LC-MS/MS Conditions

2.4.1. Liquid Chromatography

- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Elution: A typical gradient would start at a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

2.4.2. Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Detection Mode: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V
- Source Temperature: 500°C
- MRM Transitions: To be determined by infusing a standard solution of **Chlorazaniol** and the IS into the mass spectrometer to identify the precursor ions and the most abundant product ions. For a compound structurally similar to chlorzoxazone, a potential transition could be hypothesized, but would require experimental confirmation.

Method Validation

The method was validated according to FDA guidelines for bioanalytical method validation.

3.1. Linearity

Calibration curves were prepared by spiking blank plasma with known concentrations of **Chlorazaniil**. The linear range was established with a correlation coefficient (r^2) > 0.99.

3.2. Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria were a precision (%RSD) within $\pm 15\%$ and an accuracy (%RE) within $\pm 15\%$.

3.3. Recovery and Matrix Effect

The extraction recovery of **Chlorazaniil** and the IS was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

3.4. Stability

The stability of **Chlorazaniil** in plasma was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C .

Results and Discussion

The following tables summarize the quantitative data obtained during method validation.

Table 1: LC-MS/MS Parameters

Parameter	Value
Liquid Chromatography	
Column	C18, 150 × 2.0 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
Mass Spectrometry	
Ionization Mode	ESI Positive
Ion Spray Voltage	5500 V
Source Temperature	500°C
MRM Transition (ChlorazaniI)	To be determined experimentally

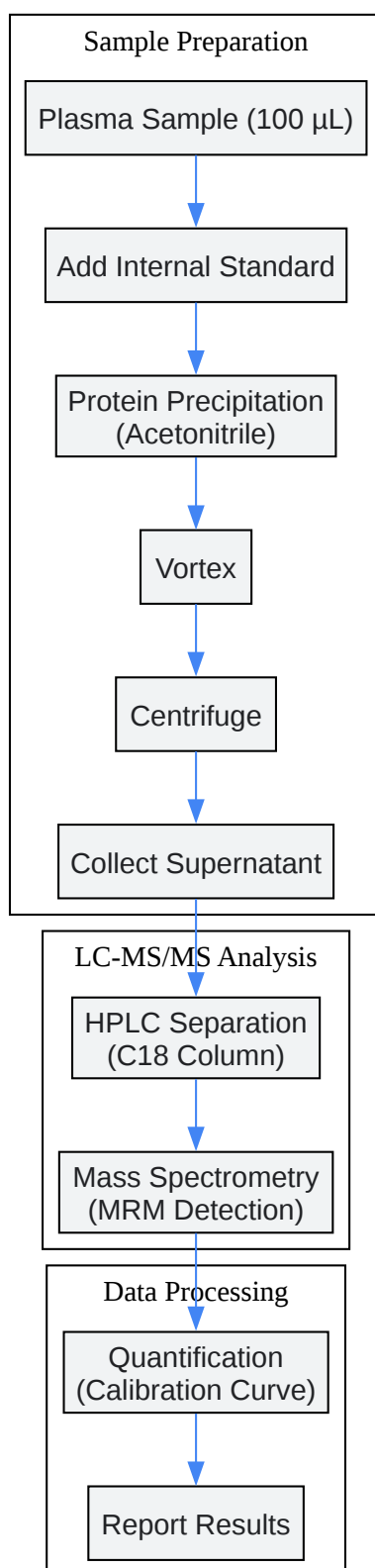
| MRM Transition (IS) | To be determined experimentally |

Table 2: Method Validation Summary

Parameter	Result
Linearity	
Calibration Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Accuracy	
LQC (5 ng/mL)	95.2 - 103.5%
MQC (50 ng/mL)	97.8 - 101.2%
HQC (800 ng/mL)	98.5 - 104.1%
Precision	
Intra-day RSD	< 10%
Inter-day RSD	< 12%
Recovery	
Chlorazaniil	85 - 92%
Internal Standard	88 - 95%
Stability	
Freeze-Thaw (3 cycles)	Stable
Bench-Top (4 hours)	Stable

| Long-Term (-80°C, 30 days) | Stable |

Workflow Diagrams



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Caption: Experimental workflow for **Chlorazanim** quantification.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of **Chlorazani** in human plasma. The simple sample preparation procedure and the high selectivity of the mass spectrometric detection make this method suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and robust.

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